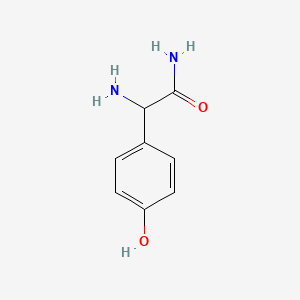

2-Amino-2-(4-hydroxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-(4-hydroxyphenyl)acetamide, also known as 4-Hydroxyphenylacetamide, is a member of acetamides . It has a molecular formula of C8H9NO2 and a molecular weight of 151.1626 .

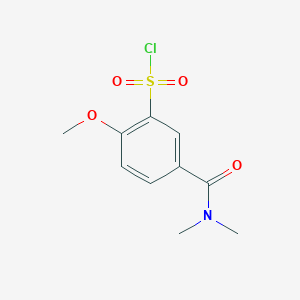

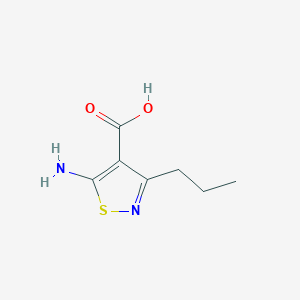

Molecular Structure Analysis

The molecular structure of 2-Amino-2-(4-hydroxyphenyl)acetamide can be viewed using Java or Javascript . The exact structure is not provided in the search results.Chemical Reactions Analysis

The chemical reactions involving 2-Amino-2-(4-hydroxyphenyl)acetamide are not explicitly detailed in the search results .Physical And Chemical Properties Analysis

2-Amino-2-(4-hydroxyphenyl)acetamide has a molecular weight of 166.18 g/mol, an XLogP3-AA of -0.4, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, a rotatable bond count of 2, an exact mass of 166.074227566 g/mol, a monoisotopic mass of 166.074227566 g/mol, a topological polar surface area of 89.3 Ų, a heavy atom count of 12, and a formal charge of 0 .Aplicaciones Científicas De Investigación

Natural Synthesis of Antimalarial Drugs

2-Amino-2-(4-hydroxyphenyl)acetamide, also known as N-(2-hydroxyphenyl)acetamide, has been identified as an intermediate in the natural synthesis of antimalarial drugs. Research has explored its chemoselective monoacetylation, which is a crucial step in this synthesis process. This research contributes significantly to the development of more efficient methods for producing antimalarial drugs (Magadum & Yadav, 2018).

Hydrogen Bond Studies in Derivatives

Studies have been conducted on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, which are derived from 2-amino-2-(4-hydroxyphenyl)acetamide. These studies include the characterization of compounds and investigations into intra- and intermolecular hydrogen bonds, which are essential for understanding their chemical behavior and potential applications (Romero & Margarita, 2008).

Bioactive Nitrosylated and Nitrated Derivatives

Research has also been done on bioactive nitrosylated and nitrated derivatives of N-(2-hydroxyphenyl)acetamides. These derivatives are products of microbial degradation and have been found to possess phytotoxic properties. Understanding these derivatives can lead to insights into environmental processes and potential applications in agriculture (Girel et al., 2022).

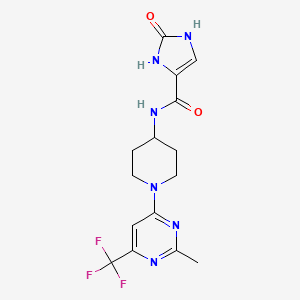

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel compounds with potential antimicrobial and analgesic activities. These syntheses contribute to the field of medicinal chemistry, where derivatives of 2-Amino-2-(4-hydroxyphenyl)acetamide are explored for their therapeutic properties (Sahu et al., 2009).

Green Synthesis Approaches

In the quest for more environmentally friendly chemical processes, research has been conducted on the green synthesis of derivatives of 2-Amino-2-(4-hydroxyphenyl)acetamide. This research is crucial for developing sustainable methods in chemical manufacturing (Reddy et al., 2014).

Safety and Hazards

The safety data sheet for 2-Amino-2-(4-hydroxyphenyl)acetamide suggests avoiding dust formation, breathing vapors, mist, or gas, and contact with skin and eyes. In case of inhalation, move the person into fresh air and give artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-2-(4-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7,11H,9H2,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFROZWIRZWMFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(4-hydroxyphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2389345.png)

![1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2389353.png)

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389356.png)

![3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B2389362.png)

![2-(4-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2389363.png)

![(E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B2389365.png)

![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389368.png)